1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of sulfonyl piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 3-chloro-4-ethoxybenzenesulfonyl chloride with a suitable base.
Coupling with piperidine: The sulfonyl chloride intermediate is then reacted with piperidine to form the sulfonyl piperidine intermediate.
Introduction of the carboxamide group: The final step involves the reaction of the sulfonyl piperidine intermediate with 1-methoxypropan-2-amine to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or altering signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE
- 1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-(1-ETHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE
Uniqueness
1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(3-chloro-4-ethoxyphenyl)sulfonyl-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O5S/c1-4-26-17-6-5-15(11-16(17)19)27(23,24)21-9-7-14(8-10-21)18(22)20-13(2)12-25-3/h5-6,11,13-14H,4,7-10,12H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLQXZBAPJXOAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(C)COC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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